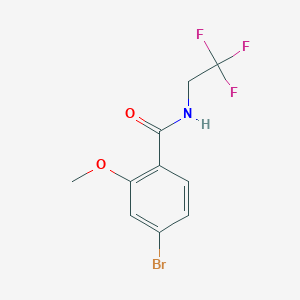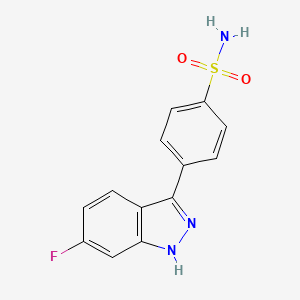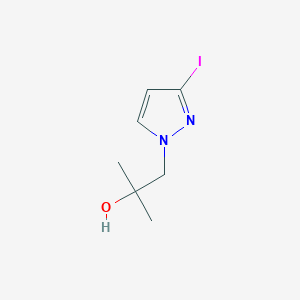
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazole ring and a hydroxyl group attached to a methyl-propan-2-ol moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds or enones. The reaction typically proceeds under mild conditions and can be catalyzed by metals such as silver or copper . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol can be compared with other similar compounds such as:
1-(3-Bromopyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloropyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoropyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a fluorine atom instead of iodine. The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H11IN2O |
|---|---|
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
1-(3-iodopyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-4-3-6(8)9-10/h3-4,11H,5H2,1-2H3 |
Clave InChI |
OTHYHVPLZZHJCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1C=CC(=N1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


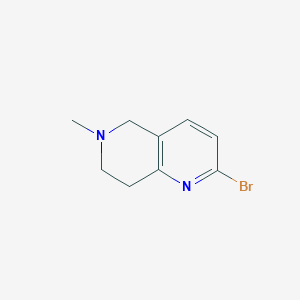
![Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B13913261.png)
![Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate](/img/structure/B13913267.png)
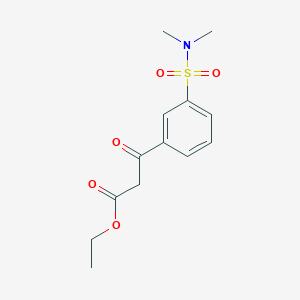
![N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine](/img/structure/B13913273.png)
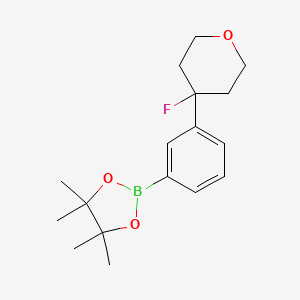
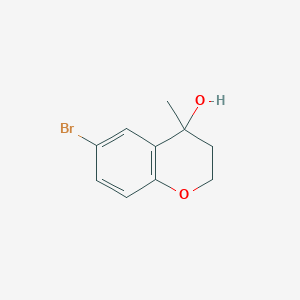

![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
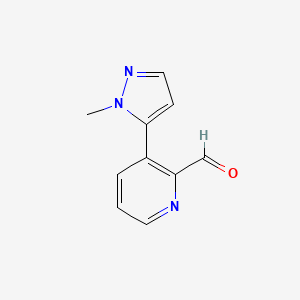
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
